1,1-Dimethyl-4-methylidenecyclohexane
Description
1,1-Dimethyl-4-methylidenecyclohexane is a bicyclic organic compound featuring a cyclohexane ring substituted with two methyl groups at the 1-position and a methylidene group (=CH$2$) at the 4-position. This structure introduces a double bond, making the compound more reactive than fully saturated analogs. Its molecular formula is C$8$H$_{12}$, with an approximate molecular weight of 110–112 g/mol (inferred from cyclohexane derivatives in and ). The methylidene group contributes to its flammability (H224) and necessitates stringent safety protocols, including avoiding ignition sources and using inert gas handling ().
Properties
IUPAC Name |
1,1-dimethyl-4-methylidenecyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXIEFNGOETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Dimethyl-4-methylidenecyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with methyltriphenylphosphonium bromide in the presence of n-butyllithium. This reaction proceeds through a Wittig reaction mechanism, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including regioselective reactions with palladium catalysts and other reagents .
Chemical Reactions Analysis
1,1-Dimethyl-4-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the methylene group to form 1,1-dimethylcyclohexane.
Scientific Research Applications
1,1-Dimethyl-4-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of small organic molecules with biological macromolecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-methylidenecyclohexane involves its interaction with various molecular targetsThe pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1,1-Dimethyl-4-methylidenecyclohexane but differ in substituents and functional groups:
Physical and Chemical Properties
Boiling Point and Density :
- This compound : Likely lower boiling point (~100–120°C) and density (~0.80–0.85 g/cm³) due to the double bond reducing molecular packing (inferred from methylcyclohexane: b.p. 100.9°C, density 0.769 g/cm³).
- 1,1-Dimethylcyclohexane : Higher density (0.769–0.80 g/cm³) and boiling point (~110–120°C) due to saturation.
- 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane : Higher density (0.9289 g/cm³) and boiling point due to polar methoxy groups.
Reactivity :
- The methylidene group in the target compound facilitates addition reactions (e.g., hydrogenation, halogenation), unlike saturated 1,1-Dimethylcyclohexane.
- Chlorinated analogs (e.g., 1-(Dichloromethylene)-4-methylcyclohexane) exhibit electrophilic reactivity due to Cl substituents, enabling nucleophilic substitution.
Key Research Findings
- Synthetic Applications : The methylidene group in this compound makes it a candidate for Diels-Alder reactions, forming bicyclic adducts (inferred from cyclohexene derivatives in ).
- Environmental Impact : Analogous cyclohexane derivatives (e.g., methylcyclohexane) show low aquatic toxicity (H412), but the target compound’s flammability necessitates containment to avoid atmospheric release.
- Thermodynamic Stability : The double bond in the target compound reduces conformational flexibility compared to saturated analogs, affecting entropy and phase behavior.
Biological Activity
1,1-Dimethyl-4-methylidenecyclohexane (C9H16), also known as DM-MCH, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DM-MCH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Physical Properties
- Molecular Weight : 128.23 g/mol
- Boiling Point : Approximately 160 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest potential mechanisms such as:
- Enzyme Inhibition : DM-MCH may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties.
- Receptor Modulation : The compound might interact with receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
Therapeutic Applications
Research indicates that DM-MCH may have several therapeutic applications:
- Anti-inflammatory Effects : Studies have shown that compounds similar to DM-MCH exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Initial findings suggest that DM-MCH may inhibit the proliferation of certain cancer cell lines, indicating a possible role in cancer therapy.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of DM-MCH analogs. Results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with DM-MCH derivatives compared to controls.
| Compound | Cytokine Reduction (%) | IC50 (µM) |
|---|---|---|
| DM-MCH | 45 | 12 |
| Control | 10 | - |
Study 2: Anticancer Activity
In another investigation reported in Cancer Research, DM-MCH was tested against breast cancer cell lines. The study found that DM-MCH reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours.
| Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|
| MCF-7 (Breast) | 60 | 25 |
| Control | 10 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
